molecular formula C16H13ClN2O B11629307 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 4655-97-4

5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11629307
CAS No.: 4655-97-4
M. Wt: 284.74 g/mol
InChI Key: STIANAQMZNMIPR-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a 3-chloro-4-methylphenyl moiety. This structure combines halogenated and alkylated aromatic substituents, which influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. The compound’s synthesis typically involves cyclization reactions of amidoximes with acyl chlorides, a common strategy for oxadiazole derivatives .

Properties

CAS No.

4655-97-4

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O/c1-10-3-6-12(7-4-10)15-18-16(20-19-15)13-8-5-11(2)14(17)9-13/h3-9H,1-2H3

InChI Key

STIANAQMZNMIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzoic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. This compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, disrupting cancer cell mitosis. Molecular docking studies have shown that it effectively binds to the active site of tubulin, suggesting its potential as a chemotherapeutic agent .
  • Case Studies :
    • A study reported that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against glioblastoma cells (LN229), with some compounds inducing apoptosis through DNA damage mechanisms .
    • Another investigation revealed that specific oxadiazole derivatives demonstrated growth inhibition percentages ranging from 54.68% to 65.12% against various cancer cell lines following National Cancer Institute protocols .

Antimicrobial Properties

The antimicrobial properties of oxadiazoles have also been extensively studied. The compound has shown effectiveness against a range of bacterial and fungal strains.

  • Antibacterial and Antifungal Activity : Research indicates that oxadiazole derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain derivatives possess substantial antifungal properties as well .

ADMET Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Studies focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate that many oxadiazole derivatives comply with Lipinski's Rule of Five, suggesting good oral bioavailability and favorable pharmacokinetics .

In Vivo Studies

In vivo evaluations using model organisms such as Drosophila melanogaster have provided insights into the anti-diabetic effects of oxadiazoles. Compounds derived from this class have shown promise in lowering glucose levels significantly in diabetic models .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEfficacy Observed
AnticancerGlioblastoma (LN229)Significant cytotoxicity observed
AntimicrobialStaphylococcus aureus, E. coliNotable antibacterial activity
Anti-diabeticDrosophila melanogasterSignificant reduction in glucose levels

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Structural Variations and Substituent Effects

The biological and chemical profiles of oxadiazoles are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives
Compound Name Substituents (Position 3 / Position 5) Key Structural Differences Biological Activity Highlights
Target Compound 4-methylphenyl / 3-chloro-4-methylphenyl Balanced chloro-methyl substitution Not explicitly reported (see analogs)
5-(3-Chloropropyl)-3-phenyl-1,2,4-oxadiazole Phenyl / 3-chloropropyl Aliphatic chloropropyl chain at C5 Moderate anticancer activity
5-(2-Chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole Phenyl / 2-chloro-4-methylphenyl Chloro at C2 (vs. C3 in target) Enhanced solubility; anticancer potential
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole 4-methylphenyl / chloromethyl Chloromethyl group at C5 Increased lipophilicity; membrane penetration
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole 3-chlorophenyl / chloro Dual chloro substituents Higher reactivity; antimicrobial activity
5-[1-(3-Chloro-4-methylphenyl)-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole 4-methylphenyl / triazole-chlorophenyl Triazole ring fused at C5 Dual heterocyclic system; enhanced target binding

Physicochemical Properties

  • Lipophilicity: The 4-methylphenyl group at C3 enhances lipophilicity, promoting membrane permeability. Chloro substituents (electron-withdrawing) further modulate this property. For instance, the chloromethyl group in 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole significantly increases logP compared to non-halogenated analogs .
  • Solubility : Polar substituents like methoxy (e.g., in 5-(4-Methoxyphenyl)-1,2,4-oxadiazole) improve aqueous solubility, whereas methyl and chloro groups reduce it. The target compound’s solubility is likely intermediate due to its mixed substituents .

Unique Advantages of the Target Compound

The target compound’s 3-chloro-4-methylphenyl and 4-methylphenyl substituents create a unique electronic and steric profile:

Steric Optimization : The 3-chloro-4-methylphenyl group’s substitution pattern minimizes steric hindrance compared to bulkier analogs (e.g., triazole-fused derivatives), allowing efficient target engagement .

Lipophilicity-Solubility Balance : The compound’s moderate logP (predicted) suggests favorable pharmacokinetics, balancing tissue penetration and systemic bioavailability .

Biological Activity

5-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3OC_{15}H_{14}ClN_{3}O. The compound features an oxadiazole ring that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazoles, including derivatives like this compound. These compounds have been evaluated against various cancer cell lines.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundHCT-116 (Colon)0.67
This compoundPC-3 (Prostate)0.80
This compoundACHN (Renal)0.87

These findings indicate that the compound exhibits significant cytotoxic effects against various cancer types. The mechanism underlying this activity often involves apoptosis induction and inhibition of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some oxadiazoles have been shown to inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Studies suggest that these compounds can interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Study on Anticancer Activity

A recent study synthesized various oxadiazole derivatives and evaluated their anticancer properties. Among them, this compound demonstrated promising results against multiple cancer cell lines with low IC50 values .

Molecular Docking Studies

Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer progression. The binding affinities suggest a strong interaction with key receptors that regulate cell survival and proliferation .

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